molecular formula C18H26N4O3S B2631644 1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2034594-58-4

1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2631644
CAS No.: 2034594-58-4
M. Wt: 378.49
InChI Key: VIIYNNYKAQQIDC-UHFFFAOYSA-N
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Description

1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonamide group, and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Scientific Research Applications

1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the sulfonamide group and the pyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide include other imidazole derivatives and sulfonamide-containing compounds. Examples include:

  • N-methyl-1-(pyridin-4-yl)methanamine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-13(2)18-20-16(12-22(18)3)26(23,24)21-17(14-6-9-25-10-7-14)15-5-4-8-19-11-15/h4-5,8,11-14,17,21H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIYNNYKAQQIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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